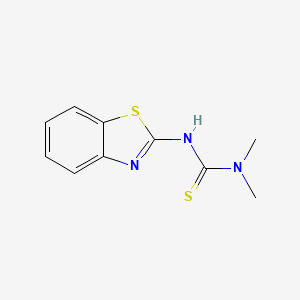

N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea

Overview

Description

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . They have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, some synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Mechanism of Action

Target of Action

N’-1,3-Benzothiazol-2-yl-N,N-dimethylthiourea is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities Benzothiazole derivatives have been discussed against the target dpre1 in the context of anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating bactericidal activity .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties of the resulting compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea in lab experiments is its high selectivity for metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological systems. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, highlighting the importance of careful dosing in lab experiments.

Future Directions

There are several future directions for research on N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea. One area of interest is the development of this compound-based fluorescent probes for the detection of specific metal ions in biological systems. Another area of interest is the investigation of this compound's potential therapeutic applications, particularly in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can be synthesized by reacting 2-aminobenzothiazole with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization. This method has been shown to yield high purity this compound.

Scientific Research Applications

N'-1,3-benzothiazol-2-yl-N,N-dimethylthiourea has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to various metal ions and emit a strong fluorescence signal, making it a valuable tool for metal ion detection in biological systems.

Biochemical Analysis

Biochemical Properties

N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound binds to the active site of these enzymes, preventing their normal function and leading to the death of the bacterial cells . Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea has been found to interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to the cells and causing cell death .

Molecular Mechanism

At the molecular level, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the normal biochemical reactions from occurring. This compound also interacts with DNA, causing structural changes that lead to the inhibition of gene expression . Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can activate or inhibit various signaling pathways, leading to changes in cellular behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that continuous exposure to N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can lead to adaptive changes in cells, such as the development of resistance mechanisms . These changes can affect the compound’s efficacy and necessitate adjustments in experimental protocols.

Dosage Effects in Animal Models

The effects of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and cancer cells . At higher doses, it can cause adverse effects, including toxicity to healthy cells and tissues . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits, highlighting the importance of dosage optimization in experimental and clinical settings .

Metabolic Pathways

N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .

Transport and Distribution

The transport and distribution of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity and efficacy. For example, its accumulation in the nucleus can enhance its ability to interact with DNA and modulate gene expression .

Subcellular Localization

N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea is localized in specific subcellular compartments, which can affect its activity and function. The compound contains targeting signals that direct it to the nucleus, where it can interact with DNA and influence gene expression . Additionally, post-translational modifications of N’-1,3-benzothiazol-2-yl-N,N-dimethylthiourea can affect its localization and stability within cells . These modifications can enhance the compound’s ability to exert its biological effects and improve its therapeutic potential.

properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKIAKVYCNVNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)NC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324766 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6423-79-6 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)

![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)